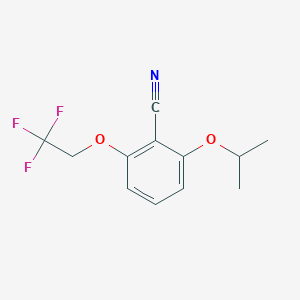

2-Isopropoxy-6-(2,2,2-trifluoroethoxy)benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Isopropoxy-6-(2,2,2-trifluoroethoxy)benzonitrile is an organic compound with the molecular formula C12H12F3NO2 It is characterized by the presence of isopropoxy and trifluoroethoxy groups attached to a benzonitrile core

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropoxy-6-(2,2,2-trifluoroethoxy)benzonitrile typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dihydroxybenzonitrile, isopropyl bromide, and 2,2,2-trifluoroethanol.

Etherification: The first step involves the etherification of 2,6-dihydroxybenzonitrile with isopropyl bromide in the presence of a base such as potassium carbonate. This reaction forms 2-isopropoxy-6-hydroxybenzonitrile.

Trifluoroethoxylation: The second step involves the reaction of 2-isopropoxy-6-hydroxybenzonitrile with 2,2,2-trifluoroethanol in the presence of a suitable catalyst, such as a strong acid like sulfuric acid, to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

2-Isopropoxy-6-(2,2,2-trifluoroethoxy)benzonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropoxy or trifluoroethoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce primary amines.

Aplicaciones Científicas De Investigación

Drug Development

The unique structural characteristics of 2-Isopropoxy-6-(2,2,2-trifluoroethoxy)benzonitrile suggest potential applications in drug development. The trifluoroethoxy group has been associated with improved pharmacokinetic properties in various compounds. For instance, drugs containing trifluoromethyl groups have shown enhanced metabolic stability and bioavailability .

Case Study: Trifluoromethyl Group in Drug Design

- Compound: Ubrogepant

- Application: Approved for the treatment of migraines; the trifluoromethyl group contributes to its efficacy and stability.

- Mechanism: The compound acts as a CGRP receptor antagonist, providing relief from migraine symptoms.

Interaction Studies

Preliminary studies indicate that this compound may interact with enzymes or receptors involved in metabolic pathways. Understanding these interactions is crucial for elucidating the compound's mechanisms of action and potential therapeutic uses.

Material Science Applications

The compound's unique properties also make it a candidate for use in material science, particularly in the development of fluorinated polymers. Fluorinated compounds are known for their thermal stability and resistance to chemical degradation.

Polymer Chemistry

Fluorinated polymers are widely used in coatings and insulation materials due to their superior chemical resistance and thermal stability. The incorporation of this compound into polymer matrices could enhance these properties.

Data Table: Comparison of Fluorinated Polymers

| Polymer Type | Key Properties | Applications |

|---|---|---|

| PTFE | High thermal stability, low friction | Coatings, seals |

| FEP | Excellent chemical resistance | Electrical insulation |

| PVDF | Good mechanical strength | Chemical processing |

Biological Studies

Research into the biological activities of compounds similar to this compound has revealed significant anti-cancer properties. For example, derivatives with similar functional groups have demonstrated efficacy against glioblastoma cells by lowering glucose levels significantly in tested models .

Actividad Biológica

2-Isopropoxy-6-(2,2,2-trifluoroethoxy)benzonitrile is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- CAS Number : 175204-05-4

- Molecular Formula : C16H16F3NO2

- Molecular Weight : 321.30 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trifluoroethoxy group enhances lipophilicity, potentially improving membrane permeability and interaction with cellular components.

- Receptor Modulation : The compound may act as a modulator of specific receptors involved in neurotransmission and other signaling pathways.

- Enzyme Interaction : It is hypothesized that the compound can influence enzyme activities through competitive inhibition or allosteric modulation.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, fluorinated compounds have been shown to enhance the efficacy of photodynamic therapy (PDT) in tumor models:

| Compound | Mechanism | Effect on Tumor Growth |

|---|---|---|

| Fluorinated Phthalocyanine | PDT | Complete regression in 20% of treated mice |

| Non-fluorinated Analog | PDT | Limited efficacy |

The incorporation of fluorinated groups often leads to improved biodistribution and cellular uptake, which may be applicable to the studied compound.

Neuroprotective Effects

Research has suggested that certain benzonitrile derivatives possess neuroprotective effects. The modulation of AMPA receptors by related compounds indicates potential benefits in treating neurodegenerative diseases:

| Study | Findings |

|---|---|

| US10611730B2 | Benzimidazolone derivatives showed modulation of AMPA receptors associated with reduced anxiety and improved cognitive functions. |

Case Studies

- Study on Fluorinated Compounds : A comparative analysis was conducted on the biological activity of fluorinated versus non-fluorinated compounds. Results indicated that fluorination significantly enhanced cellular uptake and photodynamic efficacy, leading to better therapeutic outcomes in cancer models.

- Neuroprotection Research : A study highlighted the neuroprotective effects of similar benzonitrile compounds against oxidative stress in neuronal cells, suggesting a mechanism involving the scavenging of reactive oxygen species (ROS).

Propiedades

IUPAC Name |

2-propan-2-yloxy-6-(2,2,2-trifluoroethoxy)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F3NO2/c1-8(2)18-11-5-3-4-10(9(11)6-16)17-7-12(13,14)15/h3-5,8H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDGFXYPAXBMFFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1C#N)OCC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90379454 |

Source

|

| Record name | 2-[(Propan-2-yl)oxy]-6-(2,2,2-trifluoroethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175204-05-4 |

Source

|

| Record name | 2-[(Propan-2-yl)oxy]-6-(2,2,2-trifluoroethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.